[(2-Methoxy-4-methylphenyl)methyl](propan-2-yl)amine
Description
(2-Methoxy-4-methylphenyl)methylamine is a secondary amine featuring an isopropyl group attached to a benzyl moiety substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 4-positions of the aromatic ring, respectively (Figure 1). This analysis focuses on comparative structural, synthetic, and physicochemical properties with emphasis on substitution patterns and their implications.
Properties
IUPAC Name |
N-[(2-methoxy-4-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-8-11-6-5-10(3)7-12(11)14-4/h5-7,9,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZXEGZYJYOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-4-methylbenzaldehyde
The aldehyde precursor is synthesized via Rosenmund reduction of 2-methoxy-4-methylbenzoyl chloride or oxidation of 2-methoxy-4-methylbenzyl alcohol. For example, oxidation using Dess-Martin periodinane in chloroform at room temperature achieves near-quantitative yields.
Coupling with Isopropylamine
The aldehyde reacts with isopropylamine in methanol, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) at room temperature for 18 hours yields the target amine. This method mirrors protocols for analogous compounds, where reductive amination achieves yields exceeding 80%.
Key Conditions
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Molar ratio : Aldehyde : amine = 1 : 1.2
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Solvent : Methanol or ethanol
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Catalyst : NaBH3CN (1.5 equiv)
Alkylation of Isopropylamine with (2-Methoxy-4-methylphenyl)methyl Halides
Nucleophilic substitution of benzyl halides with amines is a classical route to secondary amines.
Synthesis of (2-Methoxy-4-methylphenyl)methyl Chloride
The benzyl chloride is prepared by treating 2-methoxy-4-methylbenzyl alcohol with thionyl chloride (SOCl2) in dichloromethane at 0°C. This method, adapted from palladium-catalyzed coupling protocols, achieves >90% conversion.
Alkylation Reaction
The benzyl chloride reacts with isopropylamine in dimethylformamide (DMF) at 50°C for 24 hours, using potassium carbonate (K2CO3) as a base to neutralize HCl. This approach parallels the synthesis of 4-methoxy-N-4-methylphenylaniline in Patent CN103159635A, where alkylation yields 85–92%.
Optimization Notes
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Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
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Base selection : Strong bases (e.g., NaH) may induce elimination; mild bases (K2CO3) favor substitution.
Palladium-Catalyzed Coupling of Aryl Halides with Amines
While less common for benzylamines, Buchwald-Hartwig amination can be adapted for aryl-benzyl systems.
Substrate Preparation
A brominated precursor, (2-methoxy-4-methylphenyl)methyl bromide , is synthesized via radical bromination of the toluene derivative using N-bromosuccinimide (NBS) .
Catalytic Coupling
The bromide reacts with isopropylamine in the presence of a palladium/copper iodide composite catalyst and tri-tert-butylphosphine ligand in toluene at 100°C. This method, derived from Patent CN103159635A, achieves 70–75% yield for analogous diphenylamines.
Catalyst System
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Pd source : Pd(OAc)2 (2 mol%)
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Co-catalyst : CuI (10 mol%)
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | 80–85% | Mild conditions, high selectivity | Requires aldehyde synthesis |
| Alkylation | 85–92% | Straightforward, scalable | Hazardous halide intermediates |
| Pd-catalyzed coupling | 70–75% | Applicable to hindered substrates | High catalyst cost, longer reaction times |
Purification and Characterization
Distillation and Crystallization
Crude product is purified via vacuum distillation (bp 120–125°C at 0.1 mmHg) or recrystallization from hexane/ethyl acetate . Patent CN103159635A reports >98% purity after crystallization.
Spectroscopic Data
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¹H NMR (CDCl3): δ 6.95 (d, 1H, ArH), 6.65 (s, 1H, ArH), 3.85 (s, 3H, OCH3), 3.45 (s, 2H, CH2N), 2.30 (s, 3H, ArCH3), 1.15 (d, 6H, (CH3)2CH).
Industrial-Scale Considerations
Patent CN103159635A emphasizes cost-effective catalysts (e.g., Pd/CuI) and recyclable solvents (toluene) for scalability. Reductive amination is preferred for low waste generation, while alkylation suits high-throughput production.
Emerging Methodologies
Enzymatic Amination
Recent advances in transaminases enable enantioselective synthesis of chiral amines, though applicability to (2-Methoxy-4-methylphenyl)methylamine remains unexplored.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.
Scientific Research Applications
The compound (2-Methoxy-4-methylphenyl)methylamine , also known as N-(2-methoxy-4-methylbenzyl)propan-2-amine , has garnered attention in various scientific research applications. This article explores its applications in pharmacology, materials science, and potential industrial uses, supported by data tables and case studies.
Pharmacological Research
The compound has been investigated for its potential as a psychoactive substance, particularly within the context of its structural similarity to known stimulants and hallucinogens. Research indicates that it may act on serotonin receptors, which could lead to applications in treating mood disorders or enhancing cognitive function.
Case Study: Psychoactive Properties
A study conducted on various arylalkylamines highlighted the effects of compounds similar to (2-Methoxy-4-methylphenyl)methylamine on serotonin receptor modulation. The findings suggested that the compound could potentially serve as a scaffold for developing new antidepressants or anxiolytics due to its ability to influence neurotransmitter systems .
Materials Science
Research has explored the use of this compound as a precursor in the synthesis of polymers and other materials. Its unique structure allows for modifications that can enhance the properties of the resulting materials.
Data Table: Polymerization Initiators
| Compound Name | Application | Properties |
|---|---|---|
| (2-Methoxy-4-methylphenyl)methylamine | Polymer synthesis | Acts as an effective initiator for cationic polymerization |
| 4-Methylamphetamine | Drug formulation | Known stimulant with potential applications in pharmaceuticals |
Chemical Synthesis
The compound serves as a building block in organic synthesis, particularly in creating more complex amines and related compounds. Its methoxy and methyl groups provide sites for further functionalization, making it valuable in synthetic organic chemistry.
Case Study: Synthesis Pathways
In a recent synthesis study, researchers utilized (2-Methoxy-4-methylphenyl)methylamine to create novel derivatives with enhanced biological activity. The modifications led to improved solubility and bioavailability, showcasing the compound's versatility in drug design .
Mechanism of Action
The mechanism of action of (2-Methoxy-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs are categorized based on aromatic substitution and amine group variations (Table 1).
Table 1: Structural Comparison of (2-Methoxy-4-methylphenyl)methylamine and Analogs
| Compound Name | Aromatic Substitution | Amine Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (2-Methoxy-4-methylphenyl)methylamine | 2-OCH₃, 4-CH₃ | Propan-2-yl | C₁₂H₁₉NO | 193.29 | Dual electron-donating groups |
| 4-MA-NBOMe | 2-OCH₃, 4-CH₃ (on propan-2-yl) | 4-Methylbenzyl | C₁₈H₂₃NO | 269.38 | NBOMe scaffold; hallucinogen |
| (2,4-Difluorophenyl)methylamine | 2-F, 4-F | Propan-2-yl | C₁₀H₁₃F₂N | 185.21 | Halogenated; enhanced polarity |
| 3-MeOMA (3-methoxymethamphetamine) | 3-OCH₃ | Methyl | C₁₁H₁₇NO | 179.26 | Positional isomer; psychoactive |
| (3-Bromophenyl)methylamine | 3-Br | Propan-2-yl | C₁₀H₁₄BrN | 228.13 | Heavy atom; potential radioligand |
Key Observations:
Physicochemical and Analytical Profiles
Table 3: Analytical Data for Selected Compounds
| Compound | Collision Cross-Section (Ų, [M+H]⁺) | Purity | Analytical Methods |
|---|---|---|---|
| (2,4-Difluorophenyl)methylamine | 140.7 | N/A | Predicted CCS |
| 3-MeOMA | N/A | 99.9% | GC-MS, FTIR, HPLC-TOF |
| 4-MA-NBOMe | N/A | High | LC-MS, NMR |
Key Observations:
Pharmacological and Functional Comparisons
While direct data for the target compound are absent, insights from analogs include:
- 4-MA-NBOMe: A hallucinogenic NBOMe derivative with high receptor affinity, suggesting that methoxy/methyl substitutions enhance CNS activity .
- κ-Opioid Antagonists : ’s PF-04455242 (a structurally distinct arylalkylamine) demonstrates that isopropyl groups improve selectivity for κ-opioid receptors (Ki = 3 nM vs. µ-opioid) .
Biological Activity
(2-Methoxy-4-methylphenyl)methylamine, an organic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a methyl group attached to a phenyl ring, which may enhance its lipophilicity and ability to interact with biological membranes. Preliminary studies suggest significant neuroprotective and anti-inflammatory properties, making it a candidate for further research in pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
Neuroprotective Effects
Research indicates that compounds with similar structures may exhibit neuroprotective effects. The presence of the methoxy and methyl groups could facilitate interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. For instance, studies have shown that related compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress.
Anti-inflammatory Properties
(2-Methoxy-4-methylphenyl)methylamine is also being investigated for its anti-inflammatory properties. The compound may interact with the cannabinoid receptor type 2 (CB2), which plays a crucial role in regulating immune responses and inflammation. Activation of CB2 has been associated with reduced inflammatory responses in various animal models .
The biological activity of (2-Methoxy-4-methylphenyl)methylamine can be attributed to its ability to bind to specific receptors and enzymes. Its antioxidant properties are particularly noteworthy; the compound can scavenge free radicals, thus inhibiting oxidative stress pathways that contribute to cellular damage.
Case Studies
- Neuroprotective Study : A study involving similar aromatic amines showed significant protection against glutamate-induced toxicity in neuronal cell cultures, suggesting that (2-Methoxy-4-methylphenyl)methylamine could have comparable effects.
- Inflammation Model : In a murine model of inflammation, compounds structurally related to (2-Methoxy-4-methylphenyl)methylamine demonstrated a marked reduction in pro-inflammatory cytokines, supporting the hypothesis of its anti-inflammatory potential.
Comparative Biological Activity
| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | Reference |
|---|---|---|---|
| (2-Methoxy-4-methylphenyl)methylamine | Potentially significant | Potentially significant | |
| Similar Aromatic Amines | Significant | Moderate | |
| Cannabinoid Receptor Agonists | High | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (2-Methoxy-4-methylphenyl)methylamine, and what intermediates are critical in its preparation?
- Methodology : The compound can be synthesized via reductive amination using 2-methoxy-4-methylbenzaldehyde and isopropylamine. Sodium cyanoborohydride in methanol (pH 4–6, acetic acid) reduces the intermediate Schiff base. Key intermediates include the aldehyde precursor and the imine intermediate. This approach aligns with methods for analogous phenylalkylamines, where aldehyde-amine condensation is foundational .
- Validation : Confirm intermediate formation via thin-layer chromatography (TLC) and final product purity via HPLC (>95%).
Q. Which spectroscopic techniques are optimal for structural elucidation of (2-Methoxy-4-methylphenyl)methylamine?
- Methodology :
- 1H NMR : Identify aromatic protons (δ 6.7–7.2 ppm), methoxy group (δ ~3.8 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm).
- 13C NMR : Detect methoxy (δ ~55 ppm) and quaternary carbons.
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peak at m/z 207.3 (C₁₂H₁₇NO⁺).
- Cross-Validation : Compare data with structurally similar amines, such as (2-Phenylpropyl)(propan-2-yl)amine, to resolve ambiguities .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test receptor binding (e.g., adrenergic receptors) using radioligand displacement assays.
- Cell-based models : Assess cytotoxicity (MTT assay) and functional responses (e.g., cAMP modulation in HEK293 cells).
- Reference Compounds : Compare with 4-methoxyamphetamine derivatives, which exhibit pressor activity, to contextualize results .
Advanced Research Questions
Q. What strategies can enhance enantiomeric purity during synthesis of (2-Methoxy-4-methylphenyl)methylamine?
- Methodology :
- Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) for enantioselective hydrogenation of imine intermediates.
- Optimization : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column) .
Q. How can contradictory reports on the compound’s biological activity be resolved?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., CHO-K1 for GPCR assays) and buffer conditions.
- Purity Analysis : Verify compound integrity via LC-MS to rule out degradation products.
- Meta-Analysis : Cross-reference data with structurally related compounds, such as (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, to identify structure-activity trends .
Q. What computational tools are effective for predicting metabolic pathways of this compound?
- Methodology :
- In silico Tools : Use PISTACHIO and REAXYS databases to predict Phase I/II metabolism (e.g., O-demethylation, glucuronidation).
- Docking Studies : Simulate interactions with cytochrome P450 isoforms (CYP2D6, CYP3A4) using AutoDock Vina.
- Validation : Compare predictions with in vitro microsomal stability assays .
Safety and Handling Considerations
- Storage : Store under inert gas (N₂) at –20°C to prevent oxidation.
- Toxicity Screening : Follow protocols from Safety Data Sheets (SDS) of structurally similar amines, which recommend using fume hoods and nitrile gloves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
